molecular formula C9H8FNO5 B3322716 Methyl 5-fluoro-2-methoxy-3-nitrobenzoate CAS No. 151793-21-4

Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Cat. No. B3322716
CAS RN: 151793-21-4
M. Wt: 229.16 g/mol
InChI Key: YDKNLBGEMKEVIF-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” is a chemical compound used as a pharmaceutical intermediate . It is used in organic synthesis and in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one .


Synthesis Analysis

The synthesis of “Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” involves a solution of concentrated H2SO4 to which 5-fluoro-2-methylbenzoic acid is added. This is followed by the addition of a mixture of concentrated HNO3 in concentrated H2SO4. The mixture is stirred at -5-0°C. After the addition, the mixture is stirred at this temperature for 2 hours .


Molecular Structure Analysis

The molecular formula of “Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” is C9H8FNO5. Its molecular weight is 229.16 . The SMILES string representation is COC1=C(C=C(F)C=C1C(OC)=O)N+=O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” include nitration and conversion from the nitro group to an amine .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” is a solid substance . It has a predicted boiling point of 297.7±40.0 °C and a predicted density of 1.335±0.06 g/cm3 . It is slightly soluble in water but soluble in dimethyl sulfoxide and acetone .

Safety and Hazards

“Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” is classified as a combustible solid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

“Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” is used in organic synthesis and it is used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one . Its future directions could involve further exploration of its potential uses in organic synthesis and pharmaceutical applications.

Relevant Papers There are several papers and technical documents related to “Methyl 5-fluoro-2-methoxy-3-nitrobenzoate” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.

properties

IUPAC Name

methyl 5-fluoro-2-methoxy-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNLBGEMKEVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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